[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester
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Overview
Description
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzoylamino group, and an ethyl ester functional group
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit insecticidal activity
Biochemical Pathways
Compounds with similar structures have been reported to exhibit insecticidal activity , suggesting that this compound may interfere with certain biochemical pathways in insects. More research is needed to identify the exact pathways affected by this compound.
Result of Action
Based on its structural similarity to other compounds, it may exert insecticidal effects This suggests that the compound may cause changes at the molecular and cellular level in insects, leading to their death
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester typically involves the condensation of 4-chlorobenzoyl chloride with thiazole-4-yl-acetic acid ethyl ester. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group in the benzoylamino moiety can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoylamino derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities. Thiazole derivatives are known to exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms.
Benzothiazole derivatives: Compounds with a benzothiazole ring system.
Aza-oxo-thia macrocyclic compounds: Compounds with mixed aza-oxo-thia macrocyclic structures.
Uniqueness
[2-(4-Chloro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. Its structure allows for the exploration of new synthetic pathways and the development of compounds with unique biological activities.
Properties
IUPAC Name |
ethyl 2-[2-[(4-chlorobenzoyl)amino]-1,3-thiazol-4-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZEBWBPIAMOOLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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